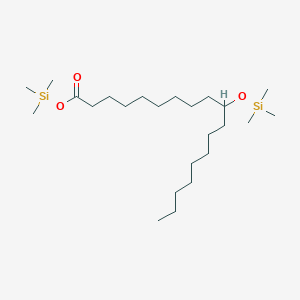
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is a chemical compound with the molecular formula C24H52O3Si2. It is a derivative of octadecanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate typically involves the silylation of octadecanoic acid derivatives. One common method includes reacting octadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete silylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to the parent octadecanoic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the chemical properties of the compound, such as its solubility and reactivity. The trimethylsilyl groups can also protect sensitive functional groups during chemical reactions, making the compound valuable in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl stearate: Similar in structure but with different chain lengths.
Trimethylsilyl palmitate: Another derivative with a shorter carbon chain.
Trimethylsilyl laurate: A compound with a much shorter carbon chain.
Uniqueness
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is unique due to its specific chain length and the presence of two trimethylsilyl groups. This combination provides distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C24H52O3Si2 |
|---|---|
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
trimethylsilyl 10-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C24H52O3Si2/c1-8-9-10-11-14-17-20-23(26-28(2,3)4)21-18-15-12-13-16-19-22-24(25)27-29(5,6)7/h23H,8-22H2,1-7H3 |
Clave InChI |
JXFRVJGJJXSONB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

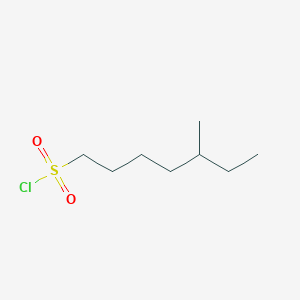
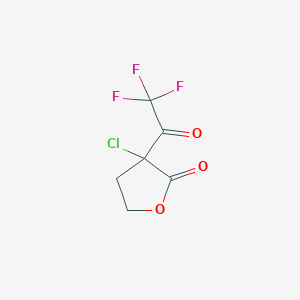

![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)

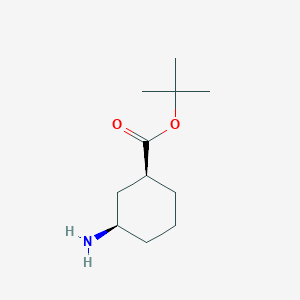
methanone](/img/structure/B12836707.png)
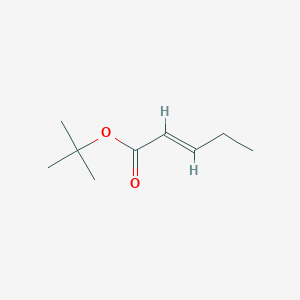

![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
